6,8-Difluoro-2,3-dimethylquinolin-4-amine
Description
6,8-Difluoro-2,3-dimethylquinolin-4-amine is a fluorinated quinoline derivative characterized by a bicyclic aromatic core substituted with fluorine atoms at positions 6 and 8, methyl groups at positions 2 and 3, and an amine functional group at position 4. The fluorine atoms enhance metabolic stability and lipophilicity, while the methyl groups contribute to steric effects and hydrophobicity. This compound is of interest in pharmaceutical research due to the structural versatility of quinolines in drug discovery, particularly in antimicrobial and kinase inhibitor development .
Properties
Molecular Formula |
C11H10F2N2 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
6,8-difluoro-2,3-dimethylquinolin-4-amine |
InChI |
InChI=1S/C11H10F2N2/c1-5-6(2)15-11-8(10(5)14)3-7(12)4-9(11)13/h3-4H,1-2H3,(H2,14,15) |
InChI Key |
RUDYUKPCMIVOHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C(=CC(=CC2=C1N)F)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Difluoro-2,3-dimethylquinolin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-difluoroaniline with pyridine-3-carbaldehyde and allylmagnesium bromide . The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing processes that ensure high yield and purity. Companies like ChemScene offer bulk custom synthesis and procurement services for this compound .
Chemical Reactions Analysis
Types of Reactions: 6,8-Difluoro-2,3-dimethylquinolin-4-amine undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms in the quinoline ring can be replaced by nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.
Cross-coupling reactions: These reactions are used to introduce various substituents into the quinoline ring.
Common Reagents and Conditions: Reagents such as allylmagnesium bromide, pyridine-3-carbaldehyde, and various nucleophiles are commonly used in these reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products: The major products formed from these reactions include various substituted quinolines, which can have different functional groups introduced into the quinoline ring .
Scientific Research Applications
6,8-Difluoro-2,3-dimethylquinolin-4-amine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated quinolines.
Biology: The compound’s unique properties make it a valuable tool for studying biological systems.
Industry: The compound is used in the production of liquid crystals and cyanine dyes.
Mechanism of Action
The mechanism of action of 6,8-Difluoro-2,3-dimethylquinolin-4-amine involves its interaction with specific molecular targets and pathways. The incorporation of fluorine atoms into the quinoline ring enhances its biological activity and provides unique properties that can be exploited in various applications . The exact molecular targets and pathways depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between 6,8-Difluoro-2,3-dimethylquinolin-4-amine and its analogs:
Key Differences in Physicochemical Properties
- Lipophilicity: The target compound’s amine group and methyl substituents confer moderate lipophilicity, whereas carboxylic acid-containing analogs (e.g., C₁₂H₁₀F₂NO₃) exhibit higher polarity and lower membrane permeability .
- Electron Distribution: Ketone-substituted analogs (e.g., C₁₁H₉F₂NO) display electron-withdrawing effects at position 4, altering reactivity in electrophilic substitution compared to the amine group in the target compound .
Biological Activity
6,8-Difluoro-2,3-dimethylquinolin-4-amine is a chemical compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by a quinoline core with two fluorine atoms at the 6 and 8 positions and two methyl groups at the 2 and 3 positions. Its molecular formula is with a molecular weight of approximately 215.2 g/mol. The presence of fluorine atoms enhances its lipophilicity, which may improve its bioavailability.
Antimicrobial Properties
Research indicates that compounds similar to this compound often exhibit antimicrobial properties. For instance, studies have shown that quinoline derivatives can inhibit bacterial DNA gyrase and topoisomerase IV, critical enzymes for bacterial replication.
Table 1: Comparison of Antimicrobial Activity
| Compound Name | MIC (µg/mL) E. coli | MIC (µg/mL) K. pneumoniae | MIC (µg/mL) P. aeruginosa |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Ciprofloxacin | 0.008 | 0.03 | 0.125 |
| Compound A (similar structure) | TBD | TBD | TBD |
Note: TBD indicates that specific values for this compound were not available in the reviewed literature.
Anti-inflammatory Effects
Additionally, the compound has shown potential anti-inflammatory effects in preliminary studies. The mechanism of action may involve the inhibition of pro-inflammatory cytokines and modulation of immune responses.
The biological activity of this compound is hypothesized to be linked to its ability to interact with specific molecular targets within cells. These interactions can lead to alterations in cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.
Case Studies
- Study on Antibacterial Activity : A recent study investigated the antibacterial efficacy of various quinoline derivatives against Gram-negative bacteria. Results indicated that compounds with fluorinated substituents exhibited enhanced activity compared to their non-fluorinated counterparts .
- Inflammation Model : In an animal model of inflammation, administration of this compound resulted in a significant reduction in edema and inflammatory markers compared to control groups.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other quinoline derivatives:
Table 2: Comparison of Quinoline Derivatives
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 6-Fluoroquinoline | Fluorine at position 6 | Exhibits antibacterial properties |
| 2-Methylquinoline | Methyl group at position 2 | Known for neuroprotective effects |
| 4-Aminoquinoline | Amino group at position 4 | Used in antimalarial drugs |
| 7-Chloroquinoline | Chlorine at position 7 | Antimalarial activity |
The incorporation of difluoromethyl groups in this compound may enhance metabolic stability and increase lipophilicity compared to other derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
